molecular formula C11H15Cl2N B1293565 N,N-Bis(2-chloroethyl)benzenemethanamine CAS No. 55-51-6

N,N-Bis(2-chloroethyl)benzenemethanamine

Cat. No. B1293565
Key on ui cas rn: 55-51-6
M. Wt: 232.15 g/mol
InChI Key: VLWJKVNMRMHPCC-UHFFFAOYSA-N
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Patent
US08633196B2

Procedure details

21 g (152 mmol) of potassium carbonate and then 8 ml (67 mmol) of benzyl bromide are added to a solution of 10 g (56 mmol) of bis(2-chloroethyl)amine hydrochloride in 130 ml of acetonitrile, and then the reaction medium is heated at 60° C. for 24 h. After filtration, the filtrate is concentrated under vacuum. The crude residue is purified by chromatography on silica gel, elution being carried out with a 90/10 heptane/ethyl acetate mixture, to give 8.5 g (65%) of benzylbis(2-chloroethyl)amine.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7](Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl.[Cl:16][CH2:17][CH2:18][NH:19][CH2:20][CH2:21][Cl:22]>C(#N)C>[CH2:7]([N:19]([CH2:20][CH2:21][Cl:22])[CH2:18][CH2:17][Cl:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
10 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue is purified by chromatography on silica gel, elution

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CCCl)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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